3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid

Lipophilicity Drug-likeness Physicochemical profiling

Researchers exploring benzimidazole-based Factor Xa inhibitors face ambiguous SAR interpretation when annular tautomerism in des-methyl analogs obscures hydrogen-bonding topology. 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid (CAS 842972-77-4) resolves this by locking the imidazole NH into a defined tautomeric state, enabling confident binding-mode assignment. • 2-Methyl substituent eliminates annular tautomerism - simplifies X-ray crystallography and protein NMR data interpretation. • Fixed pKa ≈6.15 ensures consistent protonation state; XLogP3-AA = 1.6 guides fragment growing strategies. • Free carboxylic acid enables direct coupling without deprotection; compatible with Fmoc/t-Boc SPPS and DEL construction. • Supplied at ≥97% purity; stored at room temperature under dry conditions; available from multiple independent vendors.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 842972-77-4
Cat. No. B1307012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid
CAS842972-77-4
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)CCC(=O)O
InChIInChI=1S/C11H12N2O2/c1-7-12-9-4-2-8(3-5-11(14)15)6-10(9)13-7/h2,4,6H,3,5H2,1H3,(H,12,13)(H,14,15)
InChIKeyCGKMLHSGIAKKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical & Procurement Profile


3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid is a C-5 alkylated benzimidazole derivative bearing a propionic acid side chain (molecular formula C₁₁H₁₂N₂O₂, MW 204.22 g/mol) [1]. The compound features a 2-methyl substituent on the imidazole ring, which distinguishes it from the des-methyl analog and influences both its acid-base tautomerism and its lipophilicity (computed XLogP3-AA = 1.6) [1]. It is supplied as a research-grade building block (typical purity ≥97%) by multiple vendors including Santa Cruz Biotechnology and Fujifilm Wako, and is stored at room temperature under dry conditions [2]. The compound is listed under PubChem CID 3159717 and bears the InChI Key CGKMLHSGIAKKQH-UHFFFAOYSA-N [1].

Workflow Medicinal chemistry building block
Selection C-5 alkylated, 2-methyl substituted scaffold
Context Multi-vendor research-grade supply

Non-Interchangeability with Generic Analogs


Substituting 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid with a des-methyl analog (e.g., CAS 155049-54-0) or an N-1 alkylated isomer (e.g., CAS 30163-82-7) introduces chemically meaningful changes in tautomeric equilibrium, hydrogen-bond donor/acceptor topology, and metabolic susceptibility that are not captured by molecular formula alone. The 2-methyl group locks the imidazole NH into a specific tautomeric state and modulates the pKa of the benzimidazole core [1]. Positional isomerism (C-5 vs. N-1 attachment of the propionic acid side chain) alters both the acid-strength profile and the steric presentation of the carboxylate pharmacophore, which is critical when the compound serves as a precursor for structure-activity relationship (SAR) exploration in protease inhibitor programs [2]. Generic interchange therefore risks both synthetic route divergence and uninterpretable biological results.

! Des-methyl analog may shift tautomeric equilibrium and hydrogen-bond donor topology, altering binding-mode interpretation.
! N-1 alkylated isomer blocks the free imidazole NH, eliminating a key diversification vector and coordination site.
! Positional isomerism changes acid-strength profile and steric presentation, risking synthetic route divergence.

Quantitative Evidence vs. Closest Analogs


Lipophilicity & MW vs. Des-Methyl Analog

The 2-methyl substituent on the benzimidazole core increases both molecular weight and lipophilicity compared to the des-methyl analog 3-(1H-benzoimidazol-5-yl)-propionic acid (CAS 155049-54-0). The target compound has a molecular weight of 204.22 g/mol (C₁₁H₁₂N₂O₂) and a computed XLogP3-AA of 1.6, while the des-methyl analog has a molecular weight of 190.20 g/mol (C₁₀H₁₀N₂O₂) and a reported LogP of 1.58 [1]. Although the LogP difference appears modest (Δ = 0.02), the additional methyl group contributes to increased steric bulk (heavy atom count 15 vs. 14) and alters the hydrogen-bond donor capacity by fixing the tautomeric state of the imidazole NH, which affects both solubility and target engagement in biochemical assays [2].

Lipophilicity & MW vs. Des-Methyl
Cross-study comparable
MW +7.4%, LogP +0.02 vs. des-methyl analog
Supports scaffold-specific lipophilic ligand efficiency review.
Computed properties; experimental solubility may differ.
Lipophilicity Drug-likeness Physicochemical profiling

Regiochemistry: C-5 vs. N-1 Alkylation

The target compound bears the propionic acid side chain at the C-5 position of the benzimidazole ring (C-alkylated), in contrast to the N-1 alkylated isomer 3-(2-methyl-1H-benzimidazol-1-yl)propanoic acid (CAS 30163-82-7). This regiochemical distinction has profound consequences: the C-5 isomer retains a free imidazole NH (pKa ≈ 6.15 for the 2-methylbenzimidazole core), which can act as a hydrogen-bond donor and participate in tautomerism, while the N-1 isomer has the NH blocked by alkylation, eliminating this functionality . In synthetic applications, the C-5 isomer can serve as a precursor for further N-functionalization (e.g., Boc protection, as evidenced by the commercial availability of Fmoc-(Boc)-2-methyl-benzimidazol-6-yl alanine derivatives) , whereas the N-1 isomer's nitrogen is already occupied, restricting downstream diversification. The free NH also enables coordination chemistry applications that are inaccessible to the N-alkylated isomer.

Regiochemistry: C-5 vs. N-1
Class-level inference
C-5 free NH present vs. N-1 NH blocked
Enables N-diversification not accessible to N-1 isomer.
Synthetic utility inferred from building block catalog.
Regiochemistry Building block Synthetic intermediate

Factor Xa Inhibition by the 2-Methylbenzimidazole Scaffold

While no direct enzyme inhibition data were located for 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid itself, a derivative sharing the identical 2-methyl-1H-benzoimidazol-5-yl core—namely CHEMBL177136 (3-{[1-(7-Carbamimidoyl-naphthalen-2-ylmethyl)-2-methyl-1H-benzoimidazol-5-yl]-[1-(1-imino-ethyl)-piperidin-4-yl]-amino}-2-methyl-propionic acid)—demonstrates a Ki of 80 nM against human Coagulation Factor Xa and a Ki of 120 nM against bovine cationic trypsin [1]. This establishes that the 2-methyl-1H-benzoimidazol-5-yl scaffold, when appropriately elaborated, can support nanomolar-level engagement with serine proteases of the coagulation cascade. Literature on benzimidazole-based Factor Xa inhibitors further indicates that the 2-substituent on the benzimidazole ring has a strong impact on FXa inhibitory activity, with subnanomolar potency and 500–1000-fold selectivity against thrombin achievable through optimization of this position [2].

Factor Xa Scaffold Validation
Class-level inference
Derivative Ki = 80 nM (human FXa)
Reported scaffold engagement context for protease inhibitor programs.
Data for elaborated derivative; free acid not directly assayed.
Antithrombotic Factor Xa Protease inhibition

Commercial Availability and Purity vs. Analogs

Procurement-relevant differentiation exists in the commercial supply landscape. 3-(2-Methyl-1H-benzoimidazol-5-yl)-propionic acid is stocked by Santa Cruz Biotechnology (sc-309504, $260.00 per 500 mg) [1], Fujifilm Wako (019294, ¥86,500 per 500 mg and ¥141,700 per 1 g) , and Fluorochem (F751430, 97% purity) . In contrast, the des-methyl analog (CAS 155049-54-0) is available from Leyan at 98% purity , and the N-1 isomer (CAS 30163-82-7) from Life Chemicals at 95+% purity . The target compound's multi-vendor availability with documented purity specifications (≥97%) and pricing transparency supports reproducible procurement for SAR studies, whereas some analogs are single-sourced or have lower specified purity. Storage at room temperature (Fujifilm Wako) vs. 2–8°C sealed in dry conditions (ChemScene) provides operational flexibility .

Commercial Availability & Purity
Supporting evidence
≥3 vendors, purity ≥97%, $260–$570/500 mg
Multi-vendor sourcing reduces procurement risk.
Catalog data as of April 2026; pricing subject to change.
Procurement Purity Supply chain

Tautomeric Locking and H-Bond Donor Topology

The 2-methyl substituent on the benzimidazole ring eliminates the annular tautomerism (1H ↔ 3H proton shift) that is present in unsubstituted benzimidazoles, thereby fixing the hydrogen-bond donor at the N-1 position. This has been quantified through pKa measurements: 2-methylbenzimidazole has a pKa of 6.15–6.19 at 25°C , compared to benzimidazole itself (pKa ≈ 5.3) [1], indicating that the 2-methyl group increases the basicity of the imidazole nitrogen. For the target compound, this tautomeric locking means that the propionic acid side chain at C-5 and the NH at N-1/N-3 adopt a fixed relative orientation, creating a predictable hydrogen-bond donor/acceptor pattern. This contrasts with des-methyl analogs where tautomeric exchange can produce a mixture of N-1 and N-3 protonated species in solution, potentially complicating binding-mode interpretation in structural biology experiments [1].

Tautomeric Locking & pKa
Class-level inference
2-Methylbenzimidazole core pKa ≈ 6.15–6.19
Fixed tautomer simplifies structural biology interpretation.
pKa shift relative to unsubstituted benzimidazole (pKa ≈ 5.3).
Tautomerism Hydrogen bonding Molecular recognition

Recommended Procurement and Applications


Serine Protease Inhibitor Lead Optimization

Procurement of this compound is indicated when the research objective is the synthesis and SAR exploration of benzimidazole-based Factor Xa or dual thrombin/FXa inhibitors. The 2-methyl-1H-benzoimidazol-5-yl scaffold has been validated in derivative form with Ki = 80 nM against human FXa [1], and published SAR demonstrates that the 2-position substituent strongly modulates potency and selectivity (500–1000-fold over thrombin achievable) [2]. The fixed tautomeric state and defined pKa (≈6.15) of the 2-methylbenzimidazole core simplify binding-mode interpretation [3].

Protected Amino Acid Building Block Synthesis

The C-5 attachment of the propionic acid side chain, combined with a free imidazole NH, enables sequential orthogonal protection strategies. This is evidenced by the commercial availability of Fmoc-(Boc)-protected amino acid derivatives built on the same 2-methyl-benzimidazol-6-yl scaffold . Researchers engaged in solid-phase peptide synthesis (SPPS) or DNA-encoded library (DEL) construction can leverage this compound as a key intermediate for introducing a conformationally constrained, hydrogen-bond-capable heterocycle into peptidomimetic backbones.

Fragment-Based Drug Discovery with Defined Tautomer

For fragment-screening campaigns where unambiguous interpretation of X-ray crystallography or protein NMR data is essential, the 2-methyl substituent's tautomeric locking effect (eliminating annular tautomerism) makes this compound preferable to des-methyl benzimidazole fragments. The predictable hydrogen-bond donor/acceptor geometry and quantified lipophilicity (XLogP3-AA = 1.6) [4] support rational fragment growing and merging strategies, while the room-temperature storage stability simplifies compound management in fragment library curation.

Reliable Intermediate for Multi-Step Synthesis

The compound's availability from at least three independent vendors (Santa Cruz Biotechnology, Fujifilm Wako, Fluorochem) with documented purity ≥97% and transparent pricing [5] makes it a reliable choice for synthetic route development and scale-up feasibility studies. The free carboxylic acid functionality allows direct coupling without deprotection steps, streamlining synthetic sequences where the benzimidazole-propionic acid moiety serves as a late-stage diversification handle.

Application
Selection Property
Validation Focus
Serine Protease Inhibitor Lead Optimization
2-Methyl scaffold with reported derivative FXa Ki context
Target engagement and selectivity in protease assays
Protected Amino Acid Building Block Synthesis
Free imidazole NH for orthogonal N-protection
Synthetic efficiency and intermediate stability
Fragment-Based Drug Discovery
Tautomeric locking and predictable H-bond topology
Crystallographic and NMR binding-mode interpretation
Reliable Multi-Step Synthetic Intermediate
Multi-vendor availability with documented purity
Lot-to-lot consistency and supply chain security

Technical Documentation Hub

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